molecular formula C35H26N4Na6O21S6 B1139560 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) CAS No. 104869-31-0

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

Cat. No.: B1139560
CAS No.: 104869-31-0
M. Wt: 1168.9 g/mol
InChI Key: GKOOKWDOKJAVBD-UHFFFAOYSA-N
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Description

1,3,5-Naphthalenetrisulfonicacid, 8,8’-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,3,5-Naphthalenetrisulfonicacid, 8,8’-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) involves multiple steps, including the sulfonation of naphthalene and subsequent reactions to introduce the carbonyl and imino groups. Industrial production methods typically involve controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Naphthalenetrisulfonicacid, 8,8’-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) is utilized in various fields, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In biochemical assays and as a staining agent.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pathways involved often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds include other naphthalenetrisulfonic acid derivatives and related sulfonated aromatic compounds. What sets 1,3,5-Naphthalenetrisulfonicacid, 8,8’-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) apart is its unique combination of functional groups, which confer distinct chemical and physical properties.

Properties

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOOKWDOKJAVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N4Na6O21S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692912
Record name PUBCHEM_53249227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1168.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104869-31-0
Record name PUBCHEM_53249227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 4
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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 5
Reactant of Route 5
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 6
Reactant of Route 6
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

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